molecular formula C18H13ClN4O B2932682 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852441-36-2

5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2932682
CAS No.: 852441-36-2
M. Wt: 336.78
InChI Key: WLHYXZFRTFNJDG-UHFFFAOYSA-N
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Description

5-Benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. This scaffold is structurally analogous to naturally occurring nucleosides like Formycin A and B, which are known for antitumor activity . Pyrazolo[3,4-d]pyrimidin-4-one derivatives are widely studied for diverse biological activities, including anticancer, antibacterial, and antiparasitic effects .

Properties

IUPAC Name

5-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c19-14-6-8-15(9-7-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYXZFRTFNJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various methods, including conventional and green synthesis techniques. One common approach involves a one-pot multicomponent reaction. For instance, the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile in the presence of a base can yield the desired pyrazolo[3,4-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For example, a three-component microwave-assisted synthesis has been reported for similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4- and 6-positions of the pyrimidine ring are electrophilic hotspots.

2.1. Amination

  • Primary/Secondary Amines : React at 4- or 6-chloro positions to form substituted amines.

    • Example: Reaction with morpholine at 60°C yields 4-morpholino derivatives (confirmed by ¹H/¹³C NMR).

2.2. Thioether Formation

  • Thiols/Thiourea : S-alkylation at the 6-thioxo position forms thioethers.

    • Ethyl 2-mercaptoacetate reacts to yield S-alkylated intermediates, which cyclize to thiazolo-fused derivatives .

Substitution Reactivity Trends

PositionReactivityPreferred Nucleophiles
C4High (electron-deficient)Amines, alkoxides
C6ModerateThiols, hydrazines

3.1. Oxidation

  • Pyrimidine Ring : Resistant to common oxidants (e.g., H₂O₂, KMnO₄) due to aromatic stabilization.

  • Benzyl Group : Side-chain oxidation to ketones or carboxylic acids under strong conditions (e.g., CrO₃/H₂SO₄).

3.2. Reduction

  • Nitrile Intermediates : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines during synthesis .

  • Thiocarbonyl Groups : NaBH₄ reduces 6-thioxo to 6-mercapto derivatives .

Cyclization and Heterocycle Fusion

The scaffold serves as a precursor for fused heterocycles:

4.1. Thiazolo-Pyrazolo[3,4-d]pyrimidines

  • Mechanism : S-alkylation followed by intramolecular cyclization with acetic anhydride .

    • Example: Ethyl 2-((3-benzamido-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate cyclizes to thiazolo[3,2-a]pyrimidine (93% yield) .

4.2. Triazolo Derivatives

  • Reagents : Phenyl isocyanate or isothiocyanate induces cyclization to triazolo[4,3-a]pyrimidines .

Theoretical Insights into Reactivity

DFT studies on analogous systems reveal:

  • Electrophilicity : C4 > C6 due to lower LUMO energy (-1.2 eV vs. -0.8 eV) .

  • Steric Effects : 4-Chlorophenyl group hinders nucleophilic attack at C5 .

Optimized Reaction Conditions (DFT)

Reaction TypeSolventTemperatureCatalyst
AminationDMF60°CNone
CyclizationToluene110°CPiperidine

Spectroscopic Characterization

Key data for structural confirmation:

  • ¹H NMR : Downfield signals for NH protons (δ 11.5–12.5 ppm) .

  • ¹³C NMR : Carbonyl carbons at δ 155–165 ppm .

This compound’s versatile reactivity enables its use in synthesizing kinase inhibitors and antimicrobial agents, with ongoing studies optimizing its selectivity and pharmacokinetics .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one":

  • Basic Information :
    • The compound's CAS number is 852441-36-2 .
    • The molecular formula is C18H13ClN4O .
  • Related Compounds and Derivatives :
    • Pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, anti-microbial, CNS-modulating, anti-oxidant, and cardiovascular activities . They are also used to manage type II diabetes and insomnia .
    • A related compound, 5-benzyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, has the molecular formula C19H14ClN3O .
    • Another related compound is N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide, with CAS Number 922027-29-0 .
  • Synthesis and Chemical Reactions :
    • Pyrazolo[3,4-d]pyrimidine derivatives are synthesized using various methods, including both green and conventional methods .
    • Key steps in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involve converting Boc-protected amino acids into methyl esters, synthesizing β-ketonitriles, and obtaining aminopyrazoles . These compounds are then treated with ethyl (E)-ethoxy-2-methylacrylate to obtain pyrazolopyrimidones .
  • Potential Applications :
    • New pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR-TK inhibitors .
    • Pyrazolo[1,5-a]pyrimidine derivatives have shown antiviral activities .

Mechanism of Action

The mechanism of action of 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signaling pathways that regulate growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to anti-proliferative effects on cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Solubility : Chlorine and bulky aromatic groups (e.g., 4-chlorophenyl, benzyl) reduce aqueous solubility but enhance lipophilicity, favoring membrane permeability .
  • Thermal Stability : Compounds with rigid substituents (e.g., thiazole in 11e and 11f) exhibit higher melting points (>260°C), suggesting strong intermolecular interactions .

Key Observations :

  • Anticancer Activity : Electron-withdrawing groups (e.g., nitro in 10e) enhance cytotoxicity by stabilizing interactions with enzyme active sites .
  • Antibacterial Specificity : Aryl substituents (e.g., 3,5-dimethylphenyl) improve Gram-positive bacterial inhibition .
  • CK2 Inhibition : Methyl groups at position 1 increase selectivity for CK2 kinase, a target in oncology .

Key Observations :

  • Efficiency : Shorter routes (e.g., ’s two-step synthesis) improve yield and scalability .
  • Versatility : Condensation reactions with amines/thiols allow modular substitution for activity optimization .

Biological Activity

5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, characterized by its complex heterocyclic structure. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Chemical Structure

The molecular formula of this compound is C18H14ClN4O. Its structure includes:

  • A pyrazolo-pyrimidine core.
  • A benzyl group at one position.
  • A 4-chlorophenyl group at another position.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • MCF-7 (Breast Cancer) : The compound showed potent inhibition with an IC50 value indicating strong anticancer activity.
  • HCT-116 (Colon Cancer) : Similar effects were observed with this cell line, suggesting broad-spectrum anticancer potential.

The mechanism of action appears to involve the induction of apoptosis and alteration of cell cycle progression in cancer cells .

Kinase Inhibition

Molecular docking studies indicate that this compound effectively binds to the active sites of CDK2 and other kinases. This binding affinity correlates with its inhibitory effects on cell proliferation. The following table summarizes some relevant findings:

Kinase Target Binding Affinity Biological Effect
CDK2HighCell cycle inhibition
AKT2/PKBβLow micromolarAnti-glioma activity

The specific combination of substituents in this compound enhances its biological activity while maintaining favorable pharmacokinetic properties .

Case Studies

Recent studies have highlighted the potential of related compounds in clinical settings:

  • Glioblastoma Treatment : Compounds similar to this compound have been tested against glioblastoma cells. For instance, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant growth inhibition in glioma stem cells while exhibiting low toxicity towards non-cancerous cells .
  • Antifungal Activity : Other pyrazole derivatives have shown promising antifungal activity against pathogenic fungi and Mycobacterium tuberculosis strains . This suggests a broader therapeutic potential for pyrazole derivatives beyond oncology.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-benzyl-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can substituent positioning be verified?

  • Methodology :

  • The compound is synthesized via condensation reactions using α-chloroacetamides or 2-chloro-N-(4-chlorobenzyl)acetamide as intermediates. For example, reactions with sodium ethoxide in ethanol facilitate cyclization .
  • Substituent positioning is confirmed via NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and HPLC-MS for purity validation. X-ray crystallography may resolve ambiguous cases .

Q. How are physicochemical properties (e.g., LogD, pKa) determined for this compound?

  • Methodology :

  • LogD (partition coefficient) is calculated using reversed-phase HPLC with reference standards, validated at pH 5.5 and 7.4 .
  • pKa is measured via potentiometric titration or predicted using computational tools like MarvinSketch. Experimental values for related pyrazolo[3,4-d]pyrimidin-4-ones show pKa ~8.87 .
  • Polar surface area and molar refractivity are derived from molecular modeling software (e.g., Schrödinger Maestro) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity (e.g., xanthine oxidase inhibition)?

  • Methodology :

  • Substituent variation : Replace the benzyl group with arylpiperazine or methylphenyl moieties to assess steric/electronic effects on enzyme binding .
  • Bioactivity assays : Use in vitro xanthine oxidase (XO) inhibition assays (IC₅₀ determination) with allopurinol as a positive control .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with XO’s active site (e.g., residues Glu802, Arg880) .

Q. How to resolve contradictions in bioactivity data across different experimental models?

  • Case Study : Antifungal activity in Botrytis cinerea vs. Sclerotinia sclerotiorum may vary due to differences in membrane permeability.
  • Methodology :

  • Cross-validation : Use standardized protocols (e.g., CLSI M38 guidelines) to ensure consistent inoculum preparation and endpoint criteria .
  • Structural confirmation : Verify compound stability under assay conditions via LC-MS to rule out degradation .
  • Synergistic studies : Combine with adjuvants (e.g., cyclodextrins) to enhance bioavailability and isolate target-specific effects .

Q. What mechanistic approaches are used to study the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Methodology :

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values compared to doxorubicin .
  • Target identification : Perform kinase profiling (e.g., EGFR, VEGFR2) via competitive binding assays .
  • Apoptosis analysis : Use flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .

Q. How to optimize LogD for improved blood-brain barrier (BBB) penetration in neurological applications?

  • Methodology :

  • Structural modifications : Introduce halogen atoms (e.g., fluorine) or reduce H-bond donors to lower polar surface area <90 Ų .
  • In silico tools : Use QikProp (Schrödinger) to predict BBB permeability scores (e.g., logBB >0.3) .
  • In vivo validation : Perform pharmacokinetic studies in rodent models with LC-MS/MS quantification of brain-to-plasma ratios .

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